2-(3-chloronaphthalen-2-yl)acetic acid
Description
2-(3-Chloronaphthalen-2-yl)acetic acid is a naphthalene-derived acetic acid substituted with a chlorine atom at the 3-position of the naphthalene ring. Its structure combines the extended π-conjugation of the naphthalene system with the carboxylic acid functional group, making it a compound of interest in organic synthesis and pharmaceutical research. The chlorine substituent introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and crystal packing.
Properties
CAS No. |
858460-30-7 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloronaphthalen-2-yl)acetic acid typically involves the chlorination of naphthalene followed by a series of reactions to introduce the acetic acid moiety. One common method involves the Friedel-Crafts acylation of 3-chloronaphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2-(3-chloronaphthalen-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(3-chloronaphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares 2-(3-chloronaphthalen-2-yl)acetic acid with structurally analogous compounds, focusing on substituent positions, molecular weights, and key properties:
*Calculated based on molecular formula C₁₂H₉ClO₂.
Key Observations
Aromatic System Impact :
- The naphthalene system in 2-(3-chloronaphthalen-2-yl)acetic acid provides greater rigidity and conjugation compared to phenyl analogs, likely reducing solubility in polar solvents but enhancing stability and UV activity .
- Phenyl-based analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) exhibit tunable electronic properties through substituents like Br or OMe, which influence reactivity in synthesis (e.g., Perkin condensations) .
Substituent Effects :
- Chlorine vs. Bromine : Bromine’s stronger electron-withdrawing effect (evidenced by larger C–C–C angles in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increases electrophilicity, making it more reactive in substitution reactions compared to chlorine analogs .
- Methoxy Groups : Methoxy substituents (e.g., in 2-(2-methoxyphenyl)acetic acid) enhance polarity and hydrogen bonding, leading to distinct crystal packing motifs (e.g., inversion-centered pairs) .
Hydrogen Bonding and Crystal Packing :
- Carboxylic acid groups in all compounds form hydrogen-bonded dimers (R₂²(8) motif), but steric effects from substituents alter packing. For example, bulky naphthalene systems may hinder close packing compared to planar phenyl derivatives .
Applications :
- Pharmaceutical Synthesis : Brominated and chlorinated phenylacetic acids (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) are intermediates in natural products like Combretastatin A-4, highlighting the role of halogen substituents in bioactive molecule design .
- Material Science : Naphthalene derivatives are explored for optoelectronic applications due to their extended conjugation, though specific data on 2-(3-chloronaphthalen-2-yl)acetic acid requires further study .
Research Findings and Data
Physical Properties
- Solubility : Methoxy groups improve aqueous solubility (e.g., 2-(2-methoxyphenyl)acetic acid), while naphthalene systems likely favor organic solvents .
- Melting Points : Bulky substituents increase melting points; 2-(3-Bromo-4-methoxyphenyl)acetic acid melts at ~150°C, whereas phenylacetic acids with smaller substituents melt lower .
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